molecular formula C18H15BrN2O4S B3657404 4-Bromo-2-(pyrrolidin-1-ylcarbonothioyl)phenyl 2-nitrobenzoate

4-Bromo-2-(pyrrolidin-1-ylcarbonothioyl)phenyl 2-nitrobenzoate

Cat. No.: B3657404
M. Wt: 435.3 g/mol
InChI Key: YQFOWYOWNMLHFB-UHFFFAOYSA-N
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Description

4-Bromo-2-(pyrrolidin-1-ylcarbonothioyl)phenyl 2-nitrobenzoate is an organic compound that features a bromine atom, a pyrrolidine ring, a carbonothioyl group, and a nitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(pyrrolidin-1-ylcarbonothioyl)phenyl 2-nitrobenzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidin-1-ylcarbonothioyl Intermediate: This step involves the reaction of pyrrolidine with carbon disulfide to form the pyrrolidin-1-ylcarbonothioyl group.

    Esterification: The final step involves the esterification of the brominated intermediate with 2-nitrobenzoic acid to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(pyrrolidin-1-ylcarbonothioyl)phenyl 2-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

    Oxidation: The major product is the corresponding amine derivative.

    Reduction: The major product is the substituted phenyl derivative.

    Substitution: The major product is the hydrolyzed carboxylic acid.

Scientific Research Applications

4-Bromo-2-(pyrrolidin-1-ylcarbonothioyl)phenyl 2-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(pyrrolidin-1-ylcarbonothioyl)phenyl 2-nitrobenzoate involves its interaction with specific molecular targets. The bromine atom and nitro group can participate in various binding interactions with enzymes or receptors, leading to inhibition or activation of specific pathways. The pyrrolidine ring and carbonothioyl group may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(pyrrolidin-1-ylcarbonyl)phenyl 2-nitrobenzoate: Similar structure but with a carbonyl group instead of a carbonothioyl group.

    4-Bromo-2-(pyrrolidin-1-ylcarbonothioyl)phenyl 2-aminobenzoate: Similar structure but with an amino group instead of a nitro group.

Uniqueness

4-Bromo-2-(pyrrolidin-1-ylcarbonothioyl)phenyl 2-nitrobenzoate is unique due to the presence of both a carbonothioyl group and a nitrobenzoate ester, which can impart distinct chemical and biological properties. These features make it a valuable compound for various research applications.

Properties

IUPAC Name

[4-bromo-2-(pyrrolidine-1-carbothioyl)phenyl] 2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O4S/c19-12-7-8-16(14(11-12)17(26)20-9-3-4-10-20)25-18(22)13-5-1-2-6-15(13)21(23)24/h1-2,5-8,11H,3-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFOWYOWNMLHFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=S)C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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